molecular formula C11H9F3O2 B13301617 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13301617
M. Wt: 230.18 g/mol
InChI Key: ATOPTYVTXFFFKX-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H9F3O2. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group. It is a white crystalline solid and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and produce specific biological effects .

Comparison with Similar Compounds

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

3,3-difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H9F3O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)

InChI Key

ATOPTYVTXFFFKX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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